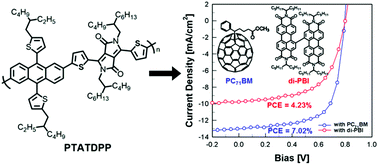A low band-gap copolymer composed of thienyl substituted anthracene and diketopyrrolopyrrole compatible with multiple electron acceptors for high efficiency polymer solar cells†
Polymer Chemistry Pub Date: 2015-04-20 DOI: 10.1039/C5PY00358J
Abstract
A low band-gap copolymer consisting of 9,10-thienyl-substituted anthracene (TA) as an electron-donating unit and diketopyrrolopyrrole (DPP) as an electron-withdrawing unit has been synthesized and applied to the donor material in polymer solar cells. The weak electron-donating characteristic of TA, which has 2-D extended conjugation by thiophene side groups, makes the copolymer exhibit a low-lying HOMO level of −5.5 eV with a low band-gap of 1.65 eV, which affords both high photo-voltage and photo-current of the polymer solar cells. As a result, the solar cell device fabricated from the blend of the copolymer and PC71BM exhibits a promising power conversion efficiency of 7.02% (VOC = 0.80 V, JSC = 13.1 mA cm−2, FF = 0.67). Moreover, the polymer solar cell as fabricated from the blend of the copolymer and di-perylene bisimide (di-PBI) as a non-fullerene electron acceptor exhibits a promising power conversion efficiency of 4.23% with VOC = 0.77 V, JSC = 9.8 mA cm−2, and FF = 0.56. This photovoltaic performance of the copolymer not only demonstrates that the TA is a promising electron-donating building block for a high performance low band-gap copolymer, but also the copolymer is compatible with both PC71BM and a non-fullerene acceptor for high efficiency polymer solar cells.

Recommended Literature
- [1] Structure–transfection activity relationships in a series of novel cationic lipids with heterocyclic head-groups†
- [2] Structural differences between the active sites of the Ni-A and Ni-B states of the [NiFe] hydrogenase: an approach by quantum chemistry and single crystal ENDOR spectroscopy†
- [3] Synthesis of alloy AuCu nanoparticles with the L10 structure in an ionic liquid using sputter deposition
- [4] Spreading of bio-adhesive vesicles on DNA carpets†‡
- [5] Structural and dynamic properties of 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide/mica and graphite interfaces revealed by molecular dynamics simulation†
- [6] Synthesis of a ruthenium bis(diisopropylamino(isocyano)borane) complex from the activation of an amino(cyano)borane†
- [7] Y-type, C-rich DNA probe for electrochemical detection of silver ion and cysteine†
- [8] Strategies to develop methods using ion-molecule reactions in a quadrupole reaction cell to overcome spectral overlaps in inductively coupled plasma mass spectrometry
- [9] Staple food and health: a comparative study of physiology and gut microbiota of mice fed with potato and traditional staple foods (corn, wheat and rice)
- [10] Synthesis and sensing properties of 1,1′-disubstituted unsymmetrical ferrocene-triazole derivatives: a multichannel probe for Hg(ii) ion†










